1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide derivatives. It is characterized by a cyclopropane ring attached to a sulfonyl chloride group, with a cyclohexylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a suitable cyclohexylpropyl precursor. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps such as distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield corresponding sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used in reduction reactions.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Scientific Research Applications
1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed .
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: A simpler analog without the cyclohexylpropyl substituent.
1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride: Another analog with an isopropyl group instead of the cyclohexylpropyl group.
Uniqueness: 1-(2-Cyclohexylpropyl)cyclopropane-1-sulfonyl chloride is unique due to its specific substituent, which can influence its reactivity and the properties of the resulting derivatives. The cyclohexylpropyl group can provide steric hindrance and hydrophobic interactions that are not present in simpler analogs .
Properties
Molecular Formula |
C12H21ClO2S |
---|---|
Molecular Weight |
264.81 g/mol |
IUPAC Name |
1-(2-cyclohexylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c1-10(11-5-3-2-4-6-11)9-12(7-8-12)16(13,14)15/h10-11H,2-9H2,1H3 |
InChI Key |
SKJHYECCVFIDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)C2CCCCC2 |
Origin of Product |
United States |
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